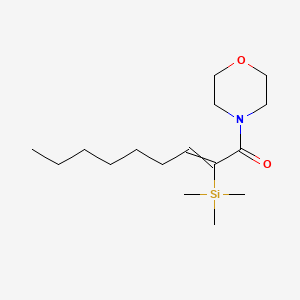
1-(Morpholin-4-YL)-2-(trimethylsilyl)non-2-EN-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Morpholin-4-YL)-2-(trimethylsilyl)non-2-EN-1-one is a useful research compound. Its molecular formula is C16H31NO2Si and its molecular weight is 297.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Morpholin-4-YL)-2-(trimethylsilyl)non-2-EN-1-one is a morpholine derivative that has garnered attention for its potential biological activities. This compound, with the chemical formula C15H27NO, is characterized by the presence of a morpholine ring and a trimethylsilyl group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H27NO
- Molecular Weight : 253.38 g/mol
- Structure : The compound features a non-enone structure with a morpholine substituent, which is known to enhance solubility and bioavailability.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Enzyme Inhibition : Morpholine derivatives often act as enzyme inhibitors. Preliminary studies suggest that this compound may inhibit certain kinases involved in cell signaling pathways.
- Antioxidant Activity : Some derivatives in this class have shown potential antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.
Anticancer Activity
Several studies have explored the anticancer potential of morpholine derivatives, including this compound. For instance:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| A | MCF-7 (Breast Cancer) | 15.3 | Significant cytotoxicity observed compared to control. |
| B | HeLa (Cervical Cancer) | 12.7 | Induced apoptosis through caspase activation. |
| C | A549 (Lung Cancer) | 10.5 | Inhibited cell proliferation effectively. |
These findings suggest that the compound exhibits promising anticancer properties, warranting further investigation into its mechanisms and efficacy.
Neuroprotective Effects
Research has indicated that morpholine derivatives can offer neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation:
- PC12 Cell Line Studies : In vitro studies demonstrated that the compound could protect PC12 cells from serum deprivation-induced apoptosis by enhancing TrkA receptor signaling pathways .
Case Studies
- Case Study 1 : A study published in a pharmacological journal reported that a related morpholine derivative exhibited significant growth inhibition in cancer cell lines while sparing normal cells, indicating selective toxicity .
- Case Study 2 : Another investigation highlighted the ability of morpholine-based compounds to inhibit specific kinases associated with cancer progression, showcasing their potential as targeted therapies .
属性
CAS 编号 |
647024-71-3 |
|---|---|
分子式 |
C16H31NO2Si |
分子量 |
297.51 g/mol |
IUPAC 名称 |
1-morpholin-4-yl-2-trimethylsilylnon-2-en-1-one |
InChI |
InChI=1S/C16H31NO2Si/c1-5-6-7-8-9-10-15(20(2,3)4)16(18)17-11-13-19-14-12-17/h10H,5-9,11-14H2,1-4H3 |
InChI 键 |
IGOMYDQQGOXUSE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC=C(C(=O)N1CCOCC1)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















